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Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential synthesis of 3-[(Ethylamino)methyl]phenol (CAS No: 91239-98-4). Due to the

limited availability of specific experimental data for this compound in peer-reviewed literature,

this guide combines available database information with a detailed, analogous experimental

protocol for its synthesis via reductive amination. Furthermore, predicted spectroscopic data

and a discussion of potential biological activities, based on structurally related compounds, are

presented to facilitate future research and development efforts.

Molecular Structure and Chemical Properties
3-[(Ethylamino)methyl]phenol is a phenolic compound characterized by an ethylaminomethyl

substituent at the meta-position of the phenol ring.

Table 1: Chemical Identifiers and Properties of 3-
[(Ethylamino)methyl]phenol
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Property Value Reference

IUPAC Name 3-[(Ethylamino)methyl]phenol

CAS Number 91239-98-4

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

Canonical SMILES CCNCC1=CC(=CC=C1)O

InChI

InChI=1S/C9H13NO/c1-2-10-

7-8-4-3-5-9(11)6-8/h3-6,10-

11H,2,7H2,1H3

Predicted XLogP3 1.1

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
2

Rotatable Bond Count 3

Synthesis Methodology: An Analogous
Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of 3-
[(Ethylamino)methyl]phenol is not readily available in the published literature, a standard and

effective method for its preparation is the reductive amination of 3-hydroxybenzaldehyde with

ethylamine.[1][2][3][4][5] This one-pot reaction involves the formation of an intermediate imine,

which is then reduced in situ to the desired secondary amine.

Workflow for the Synthesis of 3-
[(Ethylamino)methyl]phenol
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Synthesis Workflow of 3-[(Ethylamino)methyl]phenol
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Caption: A logical workflow for the synthesis of 3-[(Ethylamino)methyl]phenol.
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Detailed Experimental Protocol (Analogous)
Materials:

3-hydroxybenzaldehyde

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)

Sodium borohydride (NaBH₄)

Methanol

Ethyl acetate

Deionized water

Anhydrous magnesium sulfate or sodium sulfate

Hydrochloric acid (for pH adjustment during work-up)

Sodium bicarbonate (for neutralization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-

hydroxybenzaldehyde (1.0 equivalent) in methanol.

Addition of Amine: To the stirred solution, add ethylamine (1.1 equivalents) dropwise at room

temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation

of the imine intermediate.

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5

equivalents) in small portions, ensuring the temperature remains below 20°C. After the

addition is complete, remove the ice bath and allow the mixture to stir at room temperature

for an additional 3-4 hours.

Work-up: Quench the reaction by the slow addition of deionized water. Adjust the pH to

approximately 2 with hydrochloric acid and stir for 30 minutes. Then, neutralize the solution
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with a saturated sodium bicarbonate solution until the pH is approximately 8.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic

layers.

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield

the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure

3-[(Ethylamino)methyl]phenol.

Spectroscopic and Analytical Characterization
(Predicted)
As of the date of this guide, experimental spectroscopic data for 3-
[(Ethylamino)methyl]phenol is not available in public databases. The following tables

summarize the predicted spectroscopic characteristics based on the known molecular structure

and typical values for the functional groups present.

Table 2: Predicted ¹H NMR Spectral Data for 3-
[(Ethylamino)methyl]phenol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.1 Triplet 3H -CH₂-CH₃

~2.6 Quartet 2H -CH₂-CH₃

~3.8 Singlet 2H Ar-CH₂-NH-

~6.7-7.2 Multiplet 4H Aromatic protons

Variable Broad Singlet 1H -NH-

Variable Broad Singlet 1H -OH
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Note: The chemical shifts of the NH and OH protons are variable and depend on the solvent

and concentration.

Table 3: Predicted ¹³C NMR Spectral Data for 3-
[(Ethylamino)methyl]phenol

Chemical Shift (δ, ppm) Assignment

~15 -CH₂-CH₃

~45 -CH₂-CH₃

~55 Ar-CH₂-NH-

~113-129 Aromatic CH

~140 Aromatic C-CH₂

~157 Aromatic C-OH

Table 4: Predicted Key IR Absorption Frequencies for 3-
[(Ethylamino)methyl]phenol

Wavenumber
(cm⁻¹)

Vibration Functional Group Reference

3400-3200 (broad) O-H stretch Phenol [6][7][8]

3400-3300 (medium) N-H stretch Secondary Amine [6][7][9]

3100-3000 C-H stretch Aromatic [8]

2975-2850 C-H stretch Aliphatic [8]

1600-1450 C=C stretch Aromatic Ring [8]

1260-1000 C-O stretch Phenol [8]

Mass Spectrometry Fragmentation (Predicted)
In electron ionization mass spectrometry, 3-[(Ethylamino)methyl]phenol is expected to exhibit

a molecular ion peak (M⁺) at m/z = 151. A prominent fragmentation pattern for benzylamines is
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the alpha-cleavage, leading to the loss of an ethyl group to form a stable benzylic cation.[10]

[11][12][13]

Predicted Fragmentation Pathway:

Predicted Mass Spectrometry Fragmentation
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Caption: A simplified predicted fragmentation pathway for 3-[(Ethylamino)methyl]phenol.

Potential Biological Activity and Signaling Pathways
(Analog-Based Discussion)
Specific pharmacological studies on 3-[(Ethylamino)methyl]phenol are not currently

available. However, the aminomethylphenol scaffold is present in various biologically active

molecules, suggesting potential areas for investigation.[14][15]

Potential Pharmacological Profile:
Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their

antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20][21]

The presence of the phenol group in 3-[(Ethylamino)methyl]phenol suggests it may

possess similar activities.
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Enzyme Inhibition: Some aminomethylphenols have been reported to act as inhibitors of

certain kinases, such as protein kinase C (PKC), which are involved in cellular signaling

pathways regulating cell growth and proliferation.[14]

Anticancer Properties: Certain aminomethyl derivatives of natural phenols like eugenol have

demonstrated anticancer activity in preclinical models.[15] The structural similarity suggests

that 3-[(Ethylamino)methyl]phenol could be a candidate for investigation in this area.

Hypothesized Signaling Pathway Involvement:
Based on the activities of related phenolic compounds, 3-[(Ethylamino)methyl]phenol could

potentially modulate signaling pathways involved in inflammation and oxidative stress, such as

the NF-κB pathway.[14] By reducing reactive oxygen species, it might indirectly inhibit the

activation of NF-κB, a key regulator of pro-inflammatory gene expression. Further research is

required to validate these hypotheses.
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Hypothesized Modulation of NF-κB Pathway
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Caption: A hypothesized mechanism of anti-inflammatory action via the NF-κB pathway.
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Conclusion and Future Directions
3-[(Ethylamino)methyl]phenol is a readily synthesizable compound with potential for

biological activity based on its structural motifs. This guide provides a foundational

understanding of its chemistry and a practical, albeit analogous, protocol for its synthesis. The

lack of experimental data underscores the need for further research to fully characterize this

molecule. Future studies should focus on:

The execution and optimization of the proposed synthesis protocol.

Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.

In vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and potential anticancer

activities.

Investigation of its effects on relevant signaling pathways to elucidate its mechanism of

action.

Such research will be crucial in determining the potential of 3-[(Ethylamino)methyl]phenol as

a lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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